molecular formula C12H20ClNO B12713247 4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride CAS No. 50822-99-6

4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride

Cat. No.: B12713247
CAS No.: 50822-99-6
M. Wt: 229.74 g/mol
InChI Key: NUXZNOMKLWQSNZ-UHFFFAOYSA-M
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Description

4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride is a quaternary ammonium compound. It is characterized by the presence of a benzene ring substituted with a methoxy group and a trimethylammonium group attached to an ethanaminium chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride typically involves the quaternization of 4-methoxybenzylamine with methyl iodide, followed by the substitution of the iodide ion with a chloride ion. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-N,N-dimethylbenzeneethanamine.

    Substitution: Formation of 4-methoxy-N,N,N-trimethylbenzeneethanol.

Scientific Research Applications

4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property is exploited in its use as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxy-N,N,N-trimethylbenzeneethanaminium
  • 4-Methoxybenzylamine
  • N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine

Uniqueness

4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride is unique due to its specific substitution pattern on the benzene ring and the presence of a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

50822-99-6

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

2-(4-methoxyphenyl)ethyl-trimethylazanium;chloride

InChI

InChI=1S/C12H20NO.ClH/c1-13(2,3)10-9-11-5-7-12(14-4)8-6-11;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1

InChI Key

NUXZNOMKLWQSNZ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)OC.[Cl-]

Origin of Product

United States

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